N-(2-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(2-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040651-23-7
VCID: VC11963682
InChI: InChI=1S/C24H20N4O2S2/c1-3-28-23(30)22-21(18(13-31-22)16-10-8-15(2)9-11-16)27-24(28)32-14-20(29)26-19-7-5-4-6-17(19)12-25/h4-11,13H,3,14H2,1-2H3,(H,26,29)
SMILES: CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC=C4C#N
Molecular Formula: C24H20N4O2S2
Molecular Weight: 460.6 g/mol

N-(2-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1040651-23-7

Cat. No.: VC11963682

Molecular Formula: C24H20N4O2S2

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 1040651-23-7

Specification

CAS No. 1040651-23-7
Molecular Formula C24H20N4O2S2
Molecular Weight 460.6 g/mol
IUPAC Name N-(2-cyanophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H20N4O2S2/c1-3-28-23(30)22-21(18(13-31-22)16-10-8-15(2)9-11-16)27-24(28)32-14-20(29)26-19-7-5-4-6-17(19)12-25/h4-11,13H,3,14H2,1-2H3,(H,26,29)
Standard InChI Key ARIOQHIICPBRSJ-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC=C4C#N
Canonical SMILES CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC=C4C#N

Introduction

Medicinal Chemistry

Compounds with thieno[3,2-d]pyrimidine scaffolds are widely researched for their biological activities:

  • Anti-inflammatory properties: Thieno-pyrimidines are known to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.

  • Anticancer activity: The presence of heterocyclic rings and electron-withdrawing groups (e.g., cyano) often enhances binding to cancer-related targets such as kinases or DNA-interacting proteins.

  • Antimicrobial potential: Sulfanyl derivatives are often explored for antibacterial or antifungal properties due to their ability to disrupt microbial metabolic pathways.

Molecular Docking and Enzyme Inhibition

Similar compounds have been studied using molecular docking techniques to predict binding affinities with targets like COX-2 or 5-LOX enzymes. For example:

  • Binding energy values typically range from −6 to −12 kcal/mol, indicating moderate to strong interactions.

General Synthetic Approach

The synthesis of such compounds typically involves:

  • Constructing the thieno[3,2-d]pyrimidine core via cyclization reactions.

  • Introducing the sulfanyl group through nucleophilic substitution.

  • Coupling with acetamide derivatives under mild conditions.

Characterization Techniques

To confirm the structure and purity of the compound:

  • NMR Spectroscopy: Provides details about hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups like cyano (-CN) and carbonyl (-C=O).

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms.

Data Table Example (Hypothetical)

PropertyValue/Observation
Molecular FormulaC21H19N3O2S
Molecular Weight~377 g/mol
Melting Point~200–220°C (estimated)
SolubilitySoluble in DMSO, ethanol; insoluble in water
Biological TargetCOX-2, 5-LOX
Predicted Binding Energy−8 to −10 kcal/mol (based on similar compounds)

Future Research Directions

  • Biological Evaluation: Conduct in vitro and in vivo studies to assess anti-inflammatory or anticancer efficacy.

  • Structure Optimization: Modify substituents on the phenyl or pyrimidine rings to enhance activity and reduce toxicity.

  • Pharmacokinetics: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

If you need further details or specific experimental data about this compound, additional targeted research may be required using specialized chemical databases or journals focused on medicinal chemistry and synthetic methodologies.

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